4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2BrCl2SO2F. It is a derivative of benzene, substituted with bromine, chlorine, and a sulfonyl fluoride group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride can be synthesized through the sulfonylation of 4-bromo-2,6-dichlorobenzene. The reaction typically involves the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. .
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols
Scientific Research Applications
4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dichlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues, leading to enzyme inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride
4-Bromo-2,6-dichlorobenzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride
Uniqueness
4-Bromo-2,6-dichlorobenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its sulfonyl chloride and sulfonamide counterparts. This uniqueness makes it valuable in specific chemical and biological applications .
Properties
Molecular Formula |
C6H2BrCl2FO2S |
---|---|
Molecular Weight |
307.95 g/mol |
IUPAC Name |
4-bromo-2,6-dichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H |
InChI Key |
ZXWQNOCWCVLOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.